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(R)-DM4-SPDP

ADC payload Maytansinoid Structure-activity relationship

ADC programs targeting solid tumors often face heterogeneous antigen expression that limits single-agent efficacy. (R)-DM4-SPDP solves this with a cleavable SPDP disulfide linker that releases membrane-permeable DM4 metabolites, enabling bystander killing of adjacent antigen-negative tumor cells. • DM4 payload shows ~5-fold higher cytotoxicity vs. DM1 (IC50 6.9 ± 6.8 nM vs. 35.3 ± 6.6 nM in A549 cells). • Disulfide linker generates active, lipophilic metabolites (DM4 and S-methyl-DM4) that diffuse across cell membranes. • Supplied at ≥98% purity in research-scale quantities (1-50 mg), ready for direct antibody conjugation and ADC candidate screening.

Molecular Formula C45H61ClN4O14S2
Molecular Weight 981.6 g/mol
Cat. No. B10818545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-DM4-SPDP
Molecular FormulaC45H61ClN4O14S2
Molecular Weight981.6 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C45H61ClN4O14S2/c1-25-12-11-13-32(60-10)45(58)24-31(61-42(57)47-45)26(2)40-44(6,63-40)33(23-37(54)49(8)29-21-28(20-25)22-30(59-9)39(29)46)62-41(56)27(3)48(7)34(51)16-18-43(4,5)66-65-19-17-38(55)64-50-35(52)14-15-36(50)53/h11-13,21-22,26-27,31-33,40,58H,14-20,23-24H2,1-10H3,(H,47,57)/b13-11-,25-12-
InChIKeyVCCMUJGGUQZUOZ-LWQKUVMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM3-SPDB Linker-Payload Conjugate Procurement Guide


This compound is a fully assembled linker-payload conjugate consisting of the maytansinoid cytotoxin DM3 covalently attached to the cleavable SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker, designed for direct conjugation to monoclonal antibodies in antibody-drug conjugate (ADC) development [1]. Maytansinoid DM3 differs structurally from DM1 and DM4 by the number of methyl groups on the carbon adjacent to sulfur (one methyl group for DM3, zero for DM1, two for DM4), which influences steric hindrance, metabolic fate, and cytotoxicity [2]. The SPDB linker contains a sterically hindered disulfide bond that confers enhanced plasma stability compared to unhindered disulfide linkers while maintaining intracellular cleavability, enabling targeted payload release .

Why DM3-SPDB Cannot Be Substituted by DM1-SMCC or DM4-SPDB


Substitution of this DM3-SPDB conjugate with other maytansinoid linker-payload combinations such as DM1-SMCC or DM4-SPDB is not functionally equivalent and will alter ADC performance across multiple critical dimensions. Structural differences in the maytansinoid core determine metabolite identity, cytotoxicity, and bystander killing potential: DM1-derived metabolites (Lys-MCC-DM1) exhibit markedly reduced potency (~50-fold less cytotoxic than maytansine) [1], whereas DM3 and DM4 yield hydrophobic, membrane-permeable metabolites that enable bystander killing of adjacent antigen-negative tumor cells [2]. Furthermore, linker chemistry dictates both conjugation efficiency and plasma stability: the thioether-linked SMCC-DM1 conjugate is non-cleavable and produces a single charged lysine adduct metabolite with limited bystander activity, while the disulfide-linked SPDB conjugates generate multiple active metabolites including the free thiol and S-methyl derivatives [3]. Even among disulfide-linked conjugates, DM3 offers a structurally distinct intermediate methylation state that may confer differential metabolic and pharmacological properties compared to DM4.

DM3-SPDB Quantitative Differentiation Evidence


Intermediate Steric Hindrance from Methylation

Maytansinoid DM3 is structurally defined by the presence of one methyl group on the carbon adjacent to sulfur in the thiol-containing side chain, in contrast to DM1 (zero methyl groups) and DM4 (two methyl groups) [1]. This structural distinction is not merely nominal; the degree of methylation influences the steric hindrance around the disulfide bond when conjugated, which directly affects plasma stability, linker cleavage kinetics, and the lipophilicity of released metabolites. Specifically, increasing methyl substitution enhances metabolic stability and membrane permeability of the released payload, with DM4 (two methyls) demonstrating superior stability and bystander effect compared to DM1 (zero methyls) [2]. DM3 occupies an intermediate position in this structure-property continuum, offering a distinct balance of stability, potency, and bystander activity that cannot be achieved by substituting DM1 or DM4.

ADC payload Maytansinoid Structure-activity relationship

Multiple Metabolites from Cleavable SPDB Linker

Conjugates employing the SPDB disulfide linker produce three distinct tumor-associated metabolites upon intracellular processing: the lysine-Nε-SPDB-DM adduct, the free thiol maytansinoid (DM), and the S-methyl-DM derivative [1]. In contrast, thioether-linked conjugates (SMCC) yield only a single metabolite—the lysine-MCC-DM adduct—which is charged and exhibits limited membrane permeability [2]. For DM4-SPDB conjugates, the metabolites identified include lysine-Nε-SPDB-DM4, DM4, and S-methyl-DM4 [1]. By extension, DM3-SPDB is expected to generate the analogous suite of three metabolites (lysine-Nε-SPDB-DM3, DM3, and S-methyl-DM3). This multi-metabolite profile is functionally significant: the free thiol and S-methyl derivatives are lipophilic and capable of diffusing across cell membranes, enabling bystander killing of adjacent antigen-negative tumor cells, whereas the charged lysine adduct from SMCC conjugates is largely confined to the target cell [3].

ADC linker Drug metabolism Intracellular processing

S-Methyl Metabolites Suppress Microtubule Dynamics

The S-methylated metabolites of disulfide-linked maytansinoid conjugates demonstrate superior suppression of microtubule dynamic instability compared to the parent compound maytansine. At 100 nmol/L, S-methyl-DM1 and S-methyl-DM4 suppressed dynamic instability by 84% and 73%, respectively, compared with only 45% for maytansine [1]. This enhanced suppression occurs despite weaker inhibition of microtubule polymerization, indicating a distinct mechanism of action preferentially targeting the dynamic behavior of microtubules at their ends . S-methyl-DM1 binds to tubulin with a Kd of 0.93 μM . By structural analogy, S-methyl-DM3 (the anticipated S-methylated metabolite of DM3-SPDB) would be expected to exhibit similar or intermediate potency in suppressing dynamic instability, a key determinant of mitotic arrest and apoptotic cell death in rapidly dividing tumor cells.

Microtubule dynamics Tubulin inhibition Metabolite potency

Differential CYP3A Inactivation Kinetics

Free maytansinoid payloads DM1 and DM4 both act as mechanism-based inactivators of CYP3A, the primary human hepatic cytochrome P450 isoform, but with distinct inactivation kinetics. DM1 inactivates CYP3A from human liver microsomes with Ki of 4.8 ± 0.9 μM and kinact of 0.035 ± 0.002 min⁻¹, whereas DM4 exhibits Ki of 3.3 ± 0.2 μM and kinact of 0.114 ± 0.002 min⁻¹ [1]. The 3.3-fold higher kinact for DM4 indicates more rapid enzyme inactivation upon binding. In contrast, the charged catabolite Lys-MCC-DM1 (from non-cleavable SMCC conjugates) shows no reversible or time-dependent inactivation of any P450 isoform studied [1]. DM3, by virtue of its intermediate methylation state, may exhibit CYP3A inactivation kinetics distinct from both DM1 and DM4, a consideration for ADC programs where the free payload may be released systemically due to linker instability or premature cleavage.

CYP3A Drug-drug interaction Hepatotoxicity Metabolism

Superior In Vivo Efficacy of Disulfide-Linked Conjugates

Comparative preclinical studies have established that antibody-maytansinoid conjugates employing disulfide-based cleavable linkers (SPP, SPDB) exhibit superior in vivo antitumor efficacy compared to conjugates with non-cleavable thioether linkers (SMCC). The cell killing properties associated with the lipophilic metabolites of disulfide-linked conjugates (DM4 and S-methyl-DM4, and DM1) provide an explanation for the superior in vivo efficacy often observed in xenograft mouse models [1]. Specifically, studies comparing huC242-SPDB-DM4 with huC242-SMCC-DM1 revealed that the SPDB-linked conjugate demonstrated significantly higher activity in multiple xenograft tumor models . This efficacy advantage is attributed to the bystander effect, whereby lipophilic, membrane-permeable metabolites diffuse from antigen-positive target cells to kill adjacent antigen-negative tumor cells, a phenomenon not observed with the charged lysine-MCC-DM1 metabolite from thioether-linked conjugates [2].

In vivo efficacy Xenograft ADC Bystander effect

DM3-SPDB R&D Application Scenarios


ADC Development for Heterogeneous Solid Tumors

This DM3-SPDB conjugate is optimally suited for ADC programs targeting solid tumors where target antigen expression is heterogeneous across the tumor cell population. The cleavable disulfide linker generates lipophilic, membrane-permeable metabolites (DM3 and S-methyl-DM3) capable of diffusing from antigen-positive cells into adjacent antigen-negative cells, enabling bystander killing that addresses tumor heterogeneity [1]. This property is not achievable with non-cleavable thioether-linked conjugates (e.g., SMCC-DM1), which produce only a charged lysine adduct metabolite with negligible bystander activity [2].

Payload Methylation State SAR Studies

DM3-SPDB provides a valuable intermediate methylation state (one methyl group on the carbon adjacent to sulfur) for structure-activity relationship (SAR) studies in ADC lead optimization [3]. Researchers evaluating the impact of steric hindrance on linker stability, metabolite lipophilicity, and bystander effect potency can systematically compare ADCs constructed with DM1 (0 methyls), DM3 (1 methyl), and DM4 (2 methyls) payloads, enabling rational selection of the optimal payload for a given tumor target and clinical indication .

Metabolism Studies with Defined Metabolite Standards

The SPDB linker of this conjugate enables predictable generation of three distinct intracellular metabolites (lysine-Nε-SPDB-DM3, DM3, and S-methyl-DM3) [1]. This defined metabolic profile supports analytical method development and validation for ADC pharmacokinetic/pharmacodynamic studies, where quantification of individual catabolites in tumor tissue and plasma is essential for establishing exposure-response relationships and therapeutic index assessments [4]. The compound can serve as both a starting material for ADC synthesis and a reference standard for metabolite identification.

Next-Gen ADC with Enhanced Stability and Release

The sterically hindered disulfide bond in the SPDB linker confers enhanced stability in circulation compared to unhindered disulfide linkers (e.g., SPP), reducing premature payload release and systemic toxicity . Simultaneously, the disulfide remains susceptible to reductive cleavage in the intracellular reducing environment following ADC internalization and lysosomal processing. DM3-SPDB thus offers an optimized balance of plasma stability and intracellular release kinetics, positioning it as a candidate for next-generation ADC programs seeking to widen the therapeutic window compared to first-generation maytansinoid conjugates [1].

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